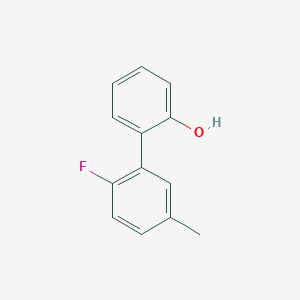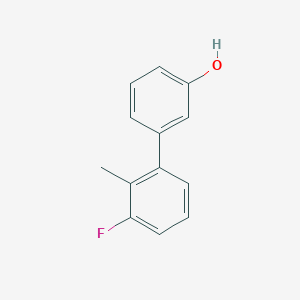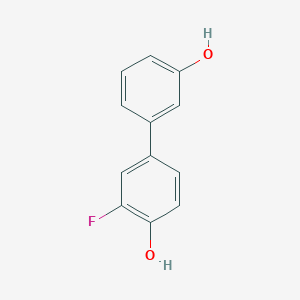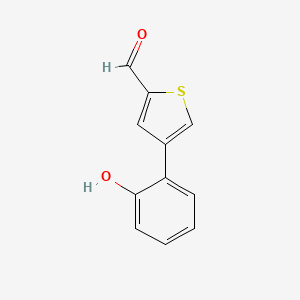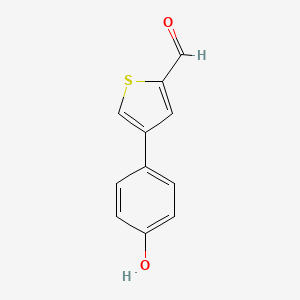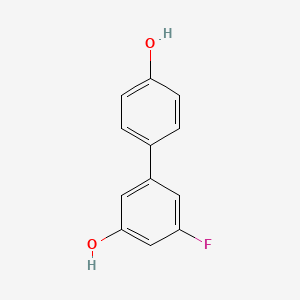
4-(3-Fluoro-5-hydroxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-5-hydroxyphenyl)phenol, or 4-FHP, is a phenolic compound that has been studied for its various applications in the scientific and medical fields. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 122-123°C. 4-FHP has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of biomolecules, and as a starting material for the synthesis of a variety of organic compounds. In addition, 4-FHP has been studied for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease.
科学研究应用
4-FHP has been used as a reagent in organic synthesis for the preparation of various organic compounds. It has also been used as a fluorescent probe for the detection of biomolecules, such as proteins and DNA. In addition, 4-FHP has been studied for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease.
作用机制
The mechanism of action of 4-FHP is not fully understood. However, it is believed that 4-FHP may act as an inhibitor of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in the regulation of cell growth and proliferation. In addition, 4-FHP has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FHP have been studied in various animal models. Studies have shown that 4-FHP can inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-FHP has been found to be effective in reducing inflammation in animal models of arthritis and asthma. Furthermore, 4-FHP has been shown to have anti-oxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Laboratory Experiments
The use of 4-FHP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it has a high degree of solubility in organic solvents, which makes it easy to use in a variety of experimental protocols. Third, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 4-FHP in laboratory experiments. For example, the compound has a relatively low melting point, which makes it difficult to purify by recrystallization. In addition, 4-FHP is a highly reactive compound and can be easily degraded by light and heat.
未来方向
There are a number of potential future directions for 4-FHP research. First, further studies are needed to determine the exact mechanism of action of 4-FHP in various biological systems. Second, additional studies are needed to evaluate the potential therapeutic efficacy of 4-FHP in various diseases. Third, further research is needed to develop new synthetic methods for the preparation of 4-FHP. Fourth, additional studies are needed to explore the potential of 4-FHP as a fluorescent probe for the detection of biomolecules. Finally, further studies are needed to evaluate the potential toxicity of 4-FHP in various animal models.
合成方法
4-FHP can be synthesized by the reaction of 3-fluoro-5-hydroxyphenyl acetate with sodium hydroxide in the presence of aqueous ethanol. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization from ethanol. The purity of the product can be verified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
3-fluoro-5-(4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWUDZFPHNALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683458 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-34-5 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

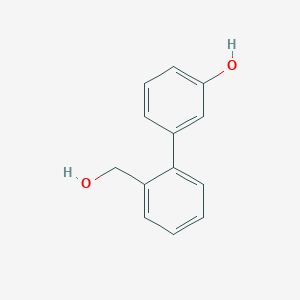

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
